

# A Comparative Analysis of the Pharmacokinetic Profiles of Bavisant and JNJ-39220675

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bavisant*

Cat. No.: *B1667764*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two investigational histamine H3 receptor antagonists, **Bavisant** (JNJ-31001074) and JNJ-39220675. Both compounds, developed by Johnson & Johnson, were investigated for their potential in treating central nervous system disorders. This document summarizes available quantitative data, outlines experimental methodologies from clinical trials, and visualizes key pathways and processes to offer a comprehensive overview for the scientific community.

## Executive Summary

**Bavisant** and JNJ-39220675 are selective antagonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system. By blocking this receptor, these compounds were expected to increase the levels of several neurotransmitters, including histamine, acetylcholine, and norepinephrine, thereby offering therapeutic potential for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and allergic rhinitis. While **Bavisant** progressed to Phase 2 clinical trials for ADHD, its development was ultimately discontinued due to a lack of significant clinical efficacy.<sup>[1][2]</sup> Information on the clinical development of JNJ-39220675 is less publicly available, with a Phase 2 trial completed for allergic rhinitis.<sup>[3][4]</sup> This guide aims to collate and present the available pharmacokinetic data to aid in the understanding of these two molecules.

## Pharmacokinetic Data Comparison

The following table summarizes the available human pharmacokinetic parameters for **Bavisant**. Despite extensive searches of publicly available literature and clinical trial databases, specific human pharmacokinetic data for JNJ-39220675 were not found.

| Parameter                                        | Bavisant (JNJ-31001074)                                                                                                                                                                                     | JNJ-39220675                                    |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| Mechanism of Action                              | Selective Histamine H3 Receptor Antagonist/Inverse Agonist <sup>[1]</sup>                                                                                                                                   | Selective Histamine H3 Receptor Antagonist      |
| Route of Administration                          | Oral                                                                                                                                                                                                        | Oral                                            |
| Time to Peak Plasma Concentration (Tmax)         | 0.5 - 4 hours                                                                                                                                                                                               | Not Available                                   |
| Mean Elimination Half-life (t <sub>1/2</sub> )   | 13.9 - 22.1 hours. Note: A separate source reported a longer half-life of 49.1 and 56.1 hours for 2 mg and 5 mg doses, respectively, of a related compound (11h) from the same chemical series as Bavisant. | Not Available                                   |
| Area Under the Curve (AUC)                       | Dose-proportional between 10 and 30 mg and in the 100 to 400 mg dose range.                                                                                                                                 | Not Available                                   |
| Maximum Plasma Concentration (C <sub>max</sub> ) | Increased dose-proportionally over 100 to 400 mg.                                                                                                                                                           | Not Available                                   |
| Brain Penetration                                | Yes, CNS-penetrant                                                                                                                                                                                          | Yes, readily penetrates the blood-brain barrier |
| Clinical Development Status                      | Discontinued for ADHD and narcolepsy                                                                                                                                                                        | Pending/Inactive for Allergic Rhinitis          |

## Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analyses are not fully available in the public domain. However, based on information from clinical trial registries and related publications, the following outlines the likely methodologies employed.

## **Bavisant (from NCT00880217 for ADHD)**

The pharmacokinetic profile of **Bavisant** was likely characterized in a Phase 2, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study in adults with ADHD.

- **Study Design:** Participants were randomly assigned to receive one of three daily doses of **Bavisant** (1 mg, 3 mg, or 10 mg), placebo, or an active control (atomoxetine or OROS methylphenidate) for 42 days.
- **Pharmacokinetic Sampling:** Blood samples were likely collected at pre-defined time points after drug administration on specific study days (e.g., day 1 and day 42) to determine plasma concentrations of **Bavisant**.
- **Bioanalytical Method:** Plasma concentrations of **Bavisant** were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantitative analysis of small molecules in biological matrices.
- **Pharmacokinetic Analysis:** Non-compartmental analysis would have been used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t1/2. Software such as WinNonlin would typically be used for these calculations.

## **JNJ-39220675 (from NCT00804687 for Allergic Rhinitis)**

The clinical study for JNJ-39220675 was a Phase 2a, randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study.

- **Study Design:** Participants with allergic rhinitis received a single oral dose of JNJ-39220675 (10 mg), pseudoephedrine (60 mg), or placebo in a crossover fashion with a washout period of at least 6 days between treatments.

- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at various time points before and after the single dose administration of JNJ-39220675 to characterize its absorption, distribution, metabolism, and excretion profile.
- Bioanalytical Method: A validated LC-MS/MS method would have been the standard approach to quantify JNJ-39220675 concentrations in plasma samples.
- Pharmacokinetic Analysis: As with **Bavisant**, non-compartmental analysis would have been employed to determine the pharmacokinetic parameters from the plasma concentration-time data following the single dose.

## Visualizations

### Signaling Pathway of Histamine H3 Receptor Antagonists

Histamine H3 Receptor Antagonist Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Signaling pathway of H3 receptor antagonists like **Bivalent** and JNJ-39220675.

# General Experimental Workflow for a Clinical Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: A typical workflow for a clinical pharmacokinetic study.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. JNJ-39220675 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetic Profiles of Bavisant and JNJ-39220675]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667764#comparing-the-pharmacokinetic-profiles-of-bavisant-and-jnj-39220675]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)